![molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7](/img/structure/B28970.png)
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthalenol derivatives often involves multiple steps, starting from basic naphthol precursors. A notable example is the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, which was achieved in five steps from 1-naphthol-1-14C, highlighting the complex nature of synthesizing naphthalenol compounds (Gransden, Roth, & Takahashi, 1983).
Molecular Structure Analysis
Molecular structure analysis of naphthalenol derivatives, such as rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035), demonstrates the presence of polymorphism and different crystal forms, underscoring the complexity of their molecular structures (Giordano et al., 2001).
Chemical Reactions and Properties
The metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide, including their antitubercular activity, represent the chemical reactivity and potential therapeutic properties of naphthalenol derivatives (Hegde et al., 2021).
Physical Properties Analysis
The polymorphism and crystal forms of naphthalenol derivatives like CHF 1035 offer insight into their physical properties, including thermal, spectroscopic, and X-ray diffraction properties. These attributes are critical for understanding the material's stability and suitability for various applications (Giordano et al., 2001).
Chemical Properties Analysis
The chemical properties of naphthalenol derivatives are highlighted by their synthesis and structural characterization, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives. These studies illuminate the compounds' reactivity and potential for forming complex molecular structures (Yang Jing, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Rigid Catecholamine Derivatives
This compound has been utilized in the synthesis of conformationally rigid derivatives of noradrenaline, adrenaline, and isoproterenol, offering insights into the stereochemistry of these biologically significant molecules (Oka et al., 1977).
Chemosensors for Metal Ions
Derivatives of this compound have been developed as chemosensors for transition metal ions, demonstrating selective coordination and color change upon complexation with specific ions, beneficial in analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Pharmaceutical and Biological Applications
Antihypertensive Drug Synthesis
It has been used in the synthesis of antihypertensive drugs, highlighting its potential in medicinal chemistry (Gransden et al., 1983).
Gene Sensing Applications
A naphthalene diimide derivative of this compound showed preference for double-stranded DNA, underlining its utility in gene detection technologies (Sato et al., 2001).
Material Science and Nanotechnology
Polymorphism Studies in Crystallography
The polymorphism of related naphthalene hydrochloride compounds has been examined, providing valuable data for material science and crystal engineering (Giordano et al., 2001).
Applications in Dye-sensitized Solar Cells
Thionaphthoquinone analogs of this compound have been used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Mahadik et al., 2020).
Eigenschaften
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


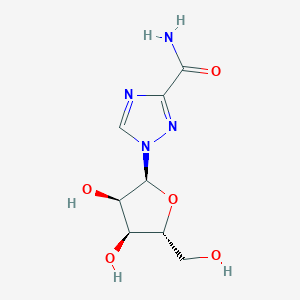
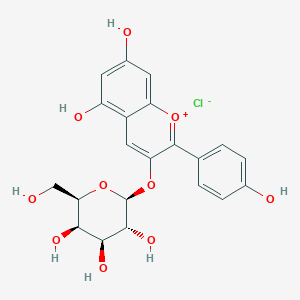

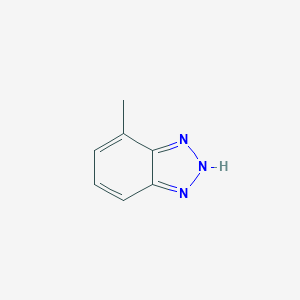
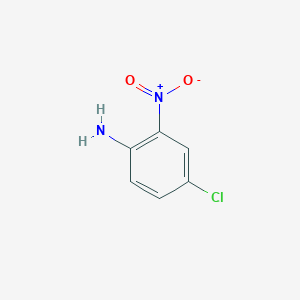
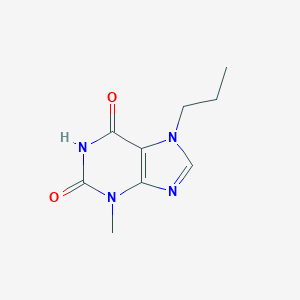

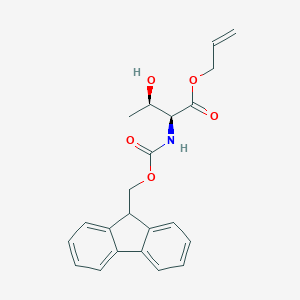
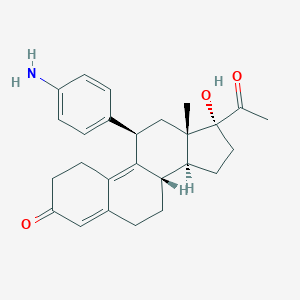

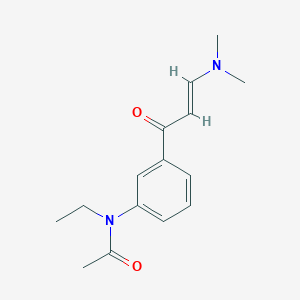

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)